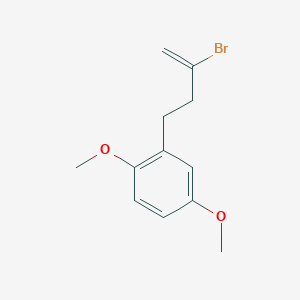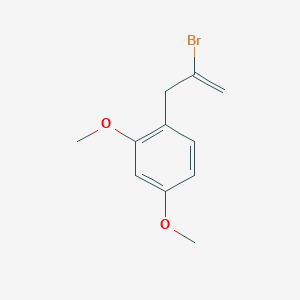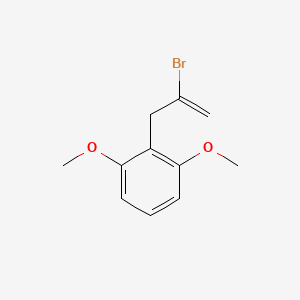
2-Bromo-4-(2,5-dimethoxyphenyl)-1-butene
Descripción general
Descripción
4-Bromo-2,5-dimethoxyphenethylamine, also known as 2C-B, is a 2-arylethylamine compound where the aryl moiety is 4-bromo-2,5-dimethoxyphenyl . It is a DEA Schedule I controlled substance, indicating it has no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse .
Molecular Structure Analysis
The molecular formula of 2C-B is C10H14BrNO2 . The IUPAC name is 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine . The InChI and SMILES strings provide more detailed structural information .Aplicaciones Científicas De Investigación
2-Bromo-4-(2,5-dimethoxyphenyl)-1-butene has a wide range of applications in scientific research. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, fragrances, and dyes. It is also used in the synthesis of polymers, which can be used in the manufacture of plastics and other materials. Additionally, this compound is used in the synthesis of polycyclic aromatic hydrocarbons, which are important building blocks in organic chemistry.
Mecanismo De Acción
Target of Action
The primary targets of 2-Bromo-4-(2,5-dimethoxyphenyl)-1-butene are the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and sensory perception.
Mode of Action
This compound acts as a partial agonist at the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . This means it binds to these receptors and activates them, but not to their full capacity. This partial activation can lead to changes in the transmission of serotonin signals, which can alter mood and perception.
Pharmacokinetics
It is known that the onset of action when taken orally is between20-40 minutes . The elimination half-life is approximately 2.48 ± 3.20 hours , indicating that the compound is relatively quickly metabolized and removed from the body.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its influence on serotonin transmission. By acting as a partial agonist at certain serotonin receptors, it can alter the normal signaling processes of these receptors. This can lead to changes in mood and perception, and in some cases, it may produce hallucinogenic effects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Bromo-4-(2,5-dimethoxyphenyl)-1-butene is a versatile molecule that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and can be used in the synthesis of a wide range of compounds. Additionally, it is non-toxic and has no known adverse effects. The main limitation of using this compound in laboratory experiments is its relatively low reactivity, which can limit the range of reactions that can be performed.
Direcciones Futuras
There are a number of potential future directions for the use of 2-Bromo-4-(2,5-dimethoxyphenyl)-1-butene in scientific research. It could be used in the synthesis of more complex organic compounds, such as polycyclic aromatic hydrocarbons. Additionally, it could be used in the synthesis of pharmaceuticals, fragrances, and dyes. Furthermore, it could be used in the synthesis of polymers, which could be used in the manufacture of plastics and other materials. Finally, it could be used to study the mechanisms of organic reactions, such as the Wittig reaction.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 2-Bromo-4-(2,5-dimethoxyphenyl)-1-butene vary with different dosages in animal models .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is thought to interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is believed that certain targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
2-(3-bromobut-3-enyl)-1,4-dimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-9(13)4-5-10-8-11(14-2)6-7-12(10)15-3/h6-8H,1,4-5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUJVFAMPFLIFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCC(=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















